molecular formula C6H13NO2 B1606480 5-Aminohexanoic acid CAS No. 628-47-7

5-Aminohexanoic acid

Cat. No.: B1606480
CAS No.: 628-47-7
M. Wt: 131.17 g/mol
InChI Key: IPCUHQYGWOKSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminohexanoic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

628-47-7

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

5-aminohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-5(7)3-2-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

IPCUHQYGWOKSLR-UHFFFAOYSA-N

SMILES

CC(CCCC(=O)O)N

Canonical SMILES

CC(CCCC(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

5-Aminohexanoic Acid was prepared by combining 0.5 g 2-methylcyclopentanone and 9.5 ml 2 N NaOH in sufficient ethanol to give a homogeneous solution. The mixture was cooled to 0° C., 0.9 g of benzene sulfohydroxamic acid (C6H5SO2NHOH) was added, and the mixture stored overnight in the refrigerator. Thereafter the mixture was concentrated in vacuo and extracted with ether. The post-extraction residue is brought to between pH 5-6 with 2 N HCl extracted with chloroform to give an oil bp. 70°-80° C. (4 mm), 7-8% yield. This product N-hydroxy-6-methyl-2-piperidone, is reduced with hydrogen over 10% palladium-charcoal to a lactam, 6-methyl-2-piperidone (mp. 79°-80° C.). The lactam is hydrolyzed with aqueous Ba(OH)2 to yield 5-amino-hexanoic acid. ##STR7##
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Synthesis routes and methods III

Procedure details

5-Aminohexanoic Acid was prepared by combining 0.5 g 2-methylcyclopentanone and 9.5 ml 2 N NaOH in sufficient ethanol to give a homogeneous solution. The mixture was cooled to 0° C., 0.9 g of benzene sulfohydroxamic acid (C6H5SO2NHOH) was added, and the mixture stored overnight in the refrigerator. Thereafter the mixture was concentrated in vacuo and extracted with ether. The post-extraction residue is brought to between pH 5-6 with 2 N HCl extracted with chloroform to give an oil bp. 70°-80° C. (4 mm), 7-8% yield. This product N-hydroxy-6-methyl-2-piperidone, is reduced with hydrogen over 10% palladium-charcoal to a lactam, 6-methyl-2-piperidone (mp. 79°-80° C.). The lactam is hydrolyzed with aqueous Ba(OH)2 to yield 5-amino-hexanoic acid. ##STR7##
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